3-[1-(Tributylstannyl)ethenyl]heptan-2-one
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Overview
Description
3-[1-(Tributylstannyl)ethenyl]heptan-2-one is an organotin compound characterized by the presence of a tributylstannyl group attached to an ethenyl moiety, which is further connected to a heptan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Tributylstannyl)ethenyl]heptan-2-one typically involves the reaction of heptan-2-one with tributylstannylacetylene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as triethylamine. The reaction proceeds via a coupling mechanism, forming the desired product with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Tributylstannyl)ethenyl]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); conducted under inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-[1-(Tributylstannyl)ethenyl]heptan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as organotin-based polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(Tributylstannyl)ethenyl]heptan-2-one involves its interaction with molecular targets through its tributylstannyl group This group can undergo various chemical transformations, enabling the compound to participate in diverse reactions
Comparison with Similar Compounds
Similar Compounds
Ethynyltributylstannane: Similar in structure but contains an ethynyl group instead of an ethenyl group.
trans-1,2-Bis(tributylstannyl)ethene: Contains two tributylstannyl groups attached to an ethene backbone.
Uniqueness
3-[1-(Tributylstannyl)ethenyl]heptan-2-one is unique due to its specific combination of a tributylstannyl group with an ethenyl and heptan-2-one backbone. This structure imparts distinct chemical properties, making it versatile for various applications in organic synthesis and material science.
Properties
CAS No. |
820250-61-1 |
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Molecular Formula |
C21H42OSn |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
3-(1-tributylstannylethenyl)heptan-2-one |
InChI |
InChI=1S/C9H15O.3C4H9.Sn/c1-4-6-7-9(5-2)8(3)10;3*1-3-4-2;/h9H,2,4,6-7H2,1,3H3;3*1,3-4H2,2H3; |
InChI Key |
FYZRGBZXQBMLBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C)C(=C)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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